N-(2,5-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Description
N-(2,5-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a structurally complex acetamide derivative characterized by a purine core modified with methyl and dioxo groups at positions 1, 3, and 7. The compound features a 2,5-dimethoxyphenyl group attached via an acetamide linkage and a sulfanyl bridge connecting the purine moiety to the acetamide backbone.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S/c1-21-15-14(16(25)23(3)18(26)22(15)2)20-17(21)29-9-13(24)19-11-8-10(27-4)6-7-12(11)28-5/h6-8H,9H2,1-5H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMRQOXQKGEWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound with potential biological activity. Its structure suggests that it may interact with various biological pathways due to the presence of both aromatic and purine-like moieties. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound can be broken down into two main components:
- N-(2,5-dimethoxyphenyl) : This moiety is derived from a dimethoxy-substituted phenyl group which may contribute to its lipophilicity and ability to cross biological membranes.
- 2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl] : This part indicates a purine derivative with a sulfanyl group that could be significant for enzyme interactions.
Molecular Formula
The biological activity of this compound is likely influenced by its structural characteristics. Compounds with similar structures have been shown to interact with various receptors and enzymes involved in cellular signaling pathways.
In Vitro Studies
Research has indicated that compounds structurally related to this compound exhibit:
- Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals.
- Antitumor Properties : Similar purine derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro.
Case Study 1: Antitumor Activity
A study evaluating the effects of a structurally similar compound on colorectal cancer cells showed that treatment resulted in a significant reduction in cell viability. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.
Case Study 2: Toxicology Assessment
In another study assessing the toxicity of related compounds at high doses (100 mg/kg), clinical signs of toxicity were observed. This highlights the importance of dose management when considering therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:
Key Findings:
Purine-Based Analogs: The target compound and its difluorophenyl analog () share a purine-sulfanyl-acetamide scaffold. The 2,5-dimethoxyphenyl group in the target compound may enhance solubility due to methoxy groups’ polarity, whereas the difluorophenyl analog’s fluorine atoms improve metabolic stability and lipophilicity .
Agrochemical Derivatives :
- Chloroacetamides like alachlor and dimethenamid feature chloro groups and aliphatic chains optimized for herbicidal activity (e.g., inhibition of plant fatty acid synthesis). Their lack of a purine moiety limits cross-reactivity with mammalian targets .
Peptide-Like Acetamides: Compounds in exhibit stereochemical complexity and amino/hydroxy groups, enabling interactions with proteases or bacterial targets. The target compound’s purine core likely confers distinct mechanisms, such as kinase or phosphodiesterase inhibition .
Research and Methodological Considerations
- Synthetic Challenges : The sulfanyl bridge in the target compound may pose stability issues under acidic conditions compared to the more robust ether linkages in agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
